4-Nitrophenyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside
CAS No.:
Cat. No.: VC15887944
Molecular Formula: C23H24N2O9
Molecular Weight: 472.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N2O9 |
|---|---|
| Molecular Weight | 472.4 g/mol |
| IUPAC Name | [(4aR,6R,7R,8R,8aS)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
| Standard InChI | InChI=1S/C23H24N2O9/c1-13(26)24-19-21(31-14(2)27)20-18(12-30-22(34-20)15-6-4-3-5-7-15)33-23(19)32-17-10-8-16(9-11-17)25(28)29/h3-11,18-23H,12H2,1-2H3,(H,24,26)/t18-,19-,20-,21-,22?,23+/m1/s1 |
| Standard InChI Key | BESTZLZNOJJNEZ-UWPRFDSFSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C |
| Canonical SMILES | CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C |
Introduction
Chemical Structure and Molecular Properties
4-Nitrophenyl 2-acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside features a highly substituted glucopyranoside backbone. The α-D configuration ensures specific enzymatic interactions, while the 4-nitrophenyl group serves as a chromogenic reporter for spectrophotometric detection . The benzylidene group at the 4,6-positions and the acetyl group at the 3-position provide steric protection during synthetic modifications .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 472.4 g/mol |
| Key Functional Groups | 4-Nitrophenyl, acetamido, acetyl, benzylidene |
| Stereochemistry | α-D-glucopyranoside |
The compound’s structure is critical for its biochemical utility, as the 4-nitrophenyl group releases a yellow-colored product upon enzymatic hydrolysis, enabling real-time monitoring of reaction kinetics .
Synthesis and Preparation
The synthesis involves multi-step functionalization of a glucopyranoside precursor. A common starting material is methyl 4,6-O-benzylidene-α-D-glucopyranoside, which undergoes azide substitution at the 2-position followed by chemoselective reduction to introduce the acetamido group . Subsequent acetylation at the 3-position and glycosylation with 4-nitrophenol yield the final product.
Key Synthetic Steps:
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Benzylidene Protection: The 4,6-hydroxyl groups are protected using benzaldehyde dimethyl acetal to form a rigid benzylidene ring .
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Azide Introduction: The 2-hydroxyl group is replaced with an azide via nucleophilic substitution .
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Reduction to Acetamido: The azide is reduced to an amine using hydrogen sulfide or triphenylphosphine, followed by acetylation to form the acetamido group .
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Acetylation: The 3-hydroxyl group is acetylated to prevent unwanted side reactions during subsequent steps.
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Glycosylation: The protected glucopyranoside is coupled with 4-nitrophenol under acidic conditions to form the glycosidic bond .
Biochemical Applications
The compound is primarily used to study glycosidase enzymes, which hydrolyze glycosidic bonds in carbohydrates. Its applications include:
Enzyme Activity Assays
The 4-nitrophenyl group enables spectrophotometric detection at 400–420 nm upon enzymatic cleavage, making it ideal for high-throughput screening of glycosidase inhibitors or activators . For example, it has been used to characterize the kinetics of β-glucosidases involved in cellulose degradation .
Drug Development
Glycosidases are therapeutic targets for diabetes, cancer, and lysosomal storage disorders. This compound aids in identifying inhibitors that modulate enzyme activity, as demonstrated in studies on miglitol analogs for diabetes treatment .
Diagnostic Tools
In clinical settings, it serves as a substrate for detecting glycosidase deficiencies linked to genetic disorders like Gaucher’s disease.
Physical and Chemical Properties
The compound’s solubility depends on its protective groups:
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Solubility: Partially soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water due to the hydrophobic benzylidene group .
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Stability: Stable at room temperature but degrades under strong acidic or basic conditions, which cleave the benzylidene ring .
Table 2: Spectral Data
| Technique | Key Signals |
|---|---|
| NMR | δ 7.8–8.2 (4-nitrophenyl aromatic protons), δ 5.4 (benzylidene acetal proton) |
| IR | 1740 cm (C=O stretch of acetyl), 1520 cm (NO asymmetric stretch) |
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